N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide
Description
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Properties
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl5N5O/c21-11-1-3-12(4-2-11)26-20(31)19(29-27-13-5-7-15(22)17(24)9-13)30-28-14-6-8-16(23)18(25)10-14/h1-10,27H,(H,26,31)/b29-19-,30-28? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDGLMMVURLJQL-LGMJNVKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)N=NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=N/NC2=CC(=C(C=C2)Cl)Cl)/N=NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide, also known by its CAS number 338420-19-2, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes multiple aromatic rings and functional groups, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 515.61 g/mol. The structure consists of a chlorinated phenyl group and diazenyl linkages that are characteristic of azo compounds, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H12Cl5N5O |
| Molecular Weight | 515.61 g/mol |
| CAS Number | 338420-19-2 |
Antimicrobial Activity
Research indicates that azo compounds, including derivatives similar to this compound, exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial, antifungal, and antiviral activities. A review of antimicrobial azo molecules highlighted their effectiveness against various pathogens, suggesting potential applications in treating infections .
Antitumor Activity
Azo compounds have also been studied for their antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells by affecting mitochondrial function and cell cycle regulation .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in cell signaling pathways. The presence of electron-withdrawing groups like chlorine enhances the reactivity of the compound, potentially allowing it to form adducts with biomolecules or disrupt cellular processes.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various azo compounds, this compound was tested against several bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced cell death through apoptosis mechanisms, highlighting its potential as an anticancer drug candidate.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide?
The compound is synthesized via sequential diazotization and hydrazone formation. A typical protocol involves:
- Step 1 : Diazotization of 3,4-dichloroaniline in acidic medium (HCl/NaNO₂) to generate the diazonium salt.
- Step 2 : Coupling with N-(4-chlorophenyl)acetamide under controlled pH (4–6) to form the diazenyl intermediate.
- Step 3 : Hydrazone formation by reacting with 3,4-dichlorophenylhydrazine in ethanol under reflux (70–80°C, 6–8 hours).
Purification is achieved via recrystallization using ethanol:water (3:1). Yields range from 65–75% after optimization .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm connectivity of chlorophenyl and hydrazone moieties (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 2.1 ppm for acetamide methyl).
- IR Spectroscopy : Detect functional groups (e.g., N–H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 528.95).
- Elemental Analysis : Validate purity (C, H, N, Cl within ±0.3% of theoretical values) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values typically 10–50 µM).
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
- Control experiments : Include reference drugs (e.g., doxorubicin, ciprofloxacin) and solvent controls to validate specificity .
Q. How does this compound compare structurally to related analogs?
A comparative analysis of halogenated acetamides reveals:
| Compound | Key Structural Features | Biological Activity (IC₅₀) |
|---|---|---|
| Target Compound | Dual 3,4-dichlorophenyl groups | 12.5 µM (HeLa) |
| N-(4-nitrophenyl) analog | Nitro group at para position | 45.8 µM (HeLa) |
| 2-(4-fluorophenyl) derivative | Fluorine substitution | 28.3 µM (HeLa) |
The target compound’s enhanced activity is attributed to electron-withdrawing Cl groups improving target binding .
Advanced Research Questions
Q. What reaction mechanisms govern the diazotization and hydrazone formation steps?
- Diazotization : Protonation of 3,4-dichloroaniline followed by nitrosation (HNO₂ attack) to form a diazonium ion.
- Hydrazone Formation : Nucleophilic attack by hydrazine on the diazenyl intermediate, followed by tautomerization.
Kinetic studies (UV-Vis monitoring) suggest rate-limiting steps depend on pH and temperature. Side reactions (e.g., dimerization) are minimized at pH < 7 and T < 80°C .
Q. How can computational methods (e.g., DFT) predict electronic properties?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal:
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from:
- Assay Variability : Normalize results using internal standards (e.g., ATP quantification for cytotoxicity).
- Solubility Issues : Use DMSO concentrations < 0.1% to avoid cell membrane disruption.
- Structural Confirmation : Re-characterize batches via XRD (e.g., single-crystal analysis in confirms planar hydrazone geometry critical for activity) .
Q. What strategies optimize selectivity against off-target enzymes?
- Molecular Docking : Identify key interactions (e.g., halogen bonds with kinase active sites).
- SAR Studies : Modify substituents (e.g., replacing Cl with CF₃ reduces off-target binding by 60%).
- Proteomic Profiling : Use affinity chromatography to detect non-specific binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
